1H-Pyrazol-3-amine, 5-(2-phenylethyl)-
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Overview
Description
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is a chemical compound with the molecular formula C11H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- typically involves the reaction of 1H-pyrazole with an appropriate amination reagent. One common method is the amination of 1H-pyrazole using ammonia or an amine source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol, dimethylformamide (DMF), or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-3-amine: A simpler derivative without the phenylethyl group.
5-Phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a phenylethyl group.
1H-Pyrazol-3-amine, 5-(2-methylphenyl)-: Contains a methylphenyl group instead of a phenylethyl group.
Uniqueness
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(2-phenylethyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |
InChI Key |
FXMBMZYJCDCWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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